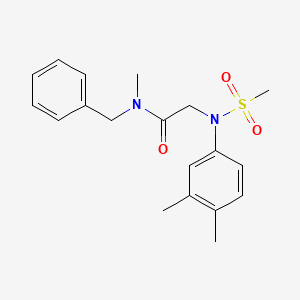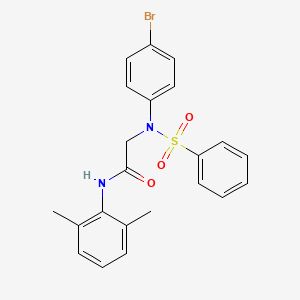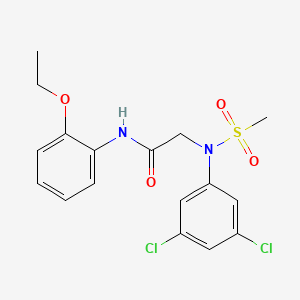
N~2~-(3,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DCMG belongs to the class of glycine transporter inhibitors and has been found to be effective in treating various neurological disorders. The purpose of
Aplicaciones Científicas De Investigación
DCMG has been found to be effective in treating various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia. It has also been found to be effective in treating drug addiction and substance abuse disorders. DCMG works by inhibiting the glycine transporter, which leads to increased levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in regulating neuronal excitability.
Mecanismo De Acción
DCMG works by inhibiting the glycine transporter, which leads to increased levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of glycine in the brain, DCMG can reduce the activity of neurons and prevent the occurrence of seizures, neuropathic pain, and other neurological disorders.
Biochemical and Physiological Effects
DCMG has been found to have several biochemical and physiological effects. It has been found to increase the levels of glycine in the brain, which can lead to reduced neuronal activity and decreased excitability. DCMG has also been found to increase the levels of dopamine in the brain, which can help in the treatment of drug addiction and substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMG has several advantages for lab experiments. It is a potent inhibitor of the glycine transporter and has been found to be effective in treating various neurological disorders. DCMG is also relatively easy to synthesize and can be produced in large quantities. However, DCMG has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. DCMG also has a short half-life, which can limit its effectiveness in treating some neurological disorders.
Direcciones Futuras
There are several future directions for research on DCMG. One area of research is the development of more potent and selective inhibitors of the glycine transporter. Another area of research is the investigation of the long-term effects of DCMG on the brain and the body. Additionally, research is needed to determine the optimal dosage and administration of DCMG for the treatment of different neurological disorders. Finally, research is needed to investigate the potential use of DCMG in combination with other drugs for the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-3-25-16-7-5-4-6-15(16)20-17(22)11-21(26(2,23)24)14-9-12(18)8-13(19)10-14/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJBLKKJMOBKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



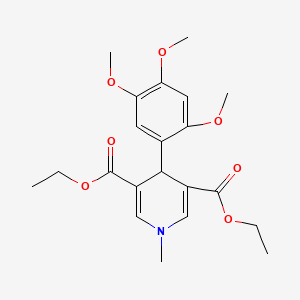
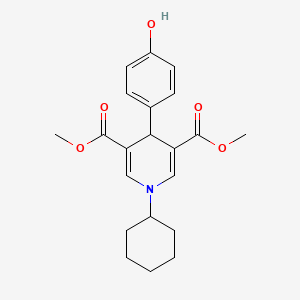
![N-(2-{3-[2-(2-naphthyl)-2-oxoethoxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B3451556.png)
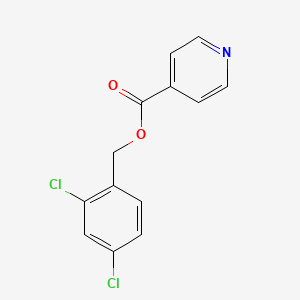
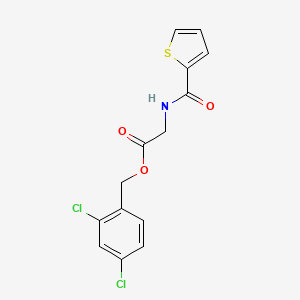
![2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3451568.png)
![2-({4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3451573.png)
![N-(4-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B3451587.png)
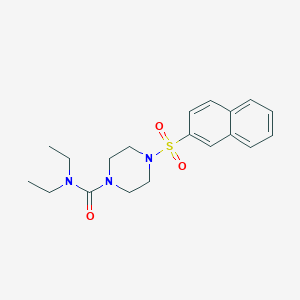
![N-(4-bromophenyl)-2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B3451596.png)
![methyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3451605.png)

